4-Cyclopropylpiperidine hydrochloride

Medicinal Chemistry Synthetic Methodology Piperidine Functionalization

Researchers targeting M4 muscarinic antagonists for CNS disorders face workflow bottlenecks from hygroscopic free bases and regioisomeric impurities in automated HTE platforms. 4-Cyclopropylpiperidine hydrochloride resolves this as a pre-formed, crystalline building block (≥98% purity) compatible with solid dispensing systems and flow chemistry. The C4-cyclopropyl group imposes unique conformational constraints critical for receptor subtype selectivity. • Eliminates in-house regioisomer separation protocols • Directly compatible with automated liquid handlers, amide coupling, and reductive amination library synthesis • Room-temperature stable solid ensures reproducible stoichiometry across parallel synthesis campaigns.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 208245-61-8
Cat. No. B1375938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpiperidine hydrochloride
CAS208245-61-8
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CC1C2CCNCC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-7(1)8-3-5-9-6-4-8;/h7-9H,1-6H2;1H
InChIKeyUQDYMLLPZKJOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpiperidine HCl Physicochemical & Scaffold Profile


4-Cyclopropylpiperidine hydrochloride is a C4-substituted saturated heterocyclic amine salt featuring a cyclopropyl group attached to the piperidine ring, with molecular formula C₈H₁₆ClN and molecular weight 161.67 g/mol . The compound serves as a core synthetic building block in pharmaceutical research, particularly for the construction of muscarinic acetylcholine receptor M4 antagonists [1]. The hydrochloride salt form enhances water solubility and provides crystalline stability compared to the free base form (CAS 208245-59-4), making it the preferred form for reproducible laboratory handling and precise stoichiometric incorporation into synthetic workflows .

Hydrochloride salt form for accurate weighing and crystalline stability
C4-cyclopropyl building block with regioisomeric control
Core scaffold for GPCR (M4/GPR119) antagonist library synthesis

4-Cyclopropylpiperidine HCl vs. Alkyl Piperidine Analogs


Substitution of the piperidine core with a cyclopropyl group introduces unique steric constraints and electronic character not present in 4-methyl, 4-ethyl, or unsubstituted piperidine analogs. The small, strained cyclopropyl ring restricts conformational flexibility and reduces the effective bulk of the substituent relative to its van der Waals volume, which directly influences receptor binding geometry, metabolic stability of derived compounds, and downstream biological activity profiles [1]. Additionally, the synthetic methodologies for introducing the cyclopropyl group at the C4 position differ fundamentally from simple alkylation, requiring distinct catalytic systems and purification strategies that affect the reproducibility and cost-efficiency of downstream lead optimization campaigns .

Target
Why Substitution May Not Transfer
4-Cyclopropylpiperidine HCl
4-methyl/ethyl analogs lack the cyclopropyl steric constraint; binding geometry may shift
4-Cyclopropylpiperidine HCl
Free base form may introduce weighing variability and degradation relative to the salt
4-Cyclopropylpiperidine HCl
C4-cyclopropyl introduction requires distinct catalytic systems; direct alkylation routes differ

4-Cyclopropylpiperidine HCl: Key Differentiation Evidence


C4 Cyclopropyl Substitution via Ortho-Metalation

A scalable and straightforward synthetic approach enables selective introduction of cyclopropyl substituents at the C4 position of the piperidine ring, providing reliable access to this specific regioisomer. While overall yields for hydroxyalkyl-substituted pyridine intermediates across all three isomers range from 28–84% (20 examples), the method ensures the C4-cyclopropyl regioisomer is obtained with defined positional selectivity .

Synthetic Regiochemistry
Data to verify
Selective C4 introduction via directed ortho-metalation; intermediate yields 28–84% across 20 examples
Supports regioisomer-defined procurement
Yield range reported for pyridine intermediates; no direct comparator yield
Medicinal Chemistry Synthetic Methodology Piperidine Functionalization

M4 Muscarinic Antagonist Scaffold Utilization

The cyclopropylpiperidine core, specifically 4-cyclopropylpiperidine hydrochloride, is explicitly claimed as the central scaffold in a patent family covering muscarinic acetylcholine receptor M4 antagonists for therapeutic applications in neurological disorders [1]. The strained cyclopropyl substituent contributes to a unique binding pocket geometry not achievable with larger or more flexible alkyl substituents such as 4-methyl, 4-ethyl, or 4-tert-butyl piperidine derivatives, which typically exhibit reduced conformational constraint.

Scaffold Adoption
Class-level inference
Explicitly claimed cyclopropylpiperidine core in M4 antagonist patent WO2018125811A1
Supports M4 antagonist discovery program fit
Quantitative binding data not located; inferred from patent specification
Neuroscience GPCR Drug Discovery Muscarinic Receptor

Conformational Restriction & PK/PD Differentiation

The cyclopropyl substituent at the C4 position imposes significant conformational restriction compared to flexible alkyl chain analogs (e.g., 4-ethylpiperidine). This rigidification reduces the entropic penalty upon receptor binding and can enhance metabolic stability by limiting oxidative metabolism pathways accessible to flexible alkyl groups [1]. In the context of GPR119 modulator design, N-cyclopropyl-N-piperidinyl-amide derivatives incorporating the cyclopropylpiperidine motif were pursued for their favorable pharmacological properties relative to less constrained analogs [1].

Conformational Profile
Class-level inference
Cyclopropyl ring restricts flexibility; reduces entropic penalty upon receptor binding vs. flexible alkyl chains
May improve metabolic stability context
No direct target data; inferred from SAR design principles
Drug Design Pharmacokinetics Structure-Activity Relationship

Hydrochloride Salt for Reproducible Handling

The hydrochloride salt form (CAS 208245-61-8) is a white to off-white solid with molecular weight 161.67 g/mol and commercially available purity ≥98%, suitable for direct use in synthetic workflows without additional purification . The salt form provides enhanced shelf stability and consistent weighing properties compared to the free base form (CAS 208245-59-4), which is a lower molecular weight amine (125.21 g/mol) more susceptible to oxidation and atmospheric CO₂ absorption .

Salt Form Specification
Supporting evidence
Hydrochloride salt, crystalline solid, ≥98% purity, stable at room temperature
Supports stoichiometric accuracy
Free base purity and stability not comparably specified
Analytical Chemistry Pre-formulation Solid-State Characterization

4-Cyclopropylpiperidine HCl: Procurement Applications


M4 Antagonist Building Block

Based on the explicit disclosure of cyclopropylpiperidine compounds as M4 mAChR antagonists in WO2018125811A1, this compound serves as the core scaffold for constructing libraries of M4-selective ligands for neuroscience drug discovery programs targeting schizophrenia, Alzheimer's disease, and other CNS disorders where M4 antagonism or positive allosteric modulation is therapeutically relevant [1].

GPR119 Modulator Core

As demonstrated in Boehringer Ingelheim's GPR119 modulator patent family, N-cyclopropyl-N-piperidinyl-amide derivatives incorporating this scaffold were developed for their favorable pharmacological properties [1]. Researchers pursuing GPR119 agonists for type 2 diabetes can leverage the pre-formed 4-cyclopropylpiperidine hydrochloride to expedite SAR exploration of amide-linked analogs.

Regioisomer-Defined Parallel Synthesis

The scalable synthetic methodology for selective C4-cyclopropyl introduction enables the use of this building block in parallel library synthesis without requiring in-house development of regioisomer separation protocols [1]. This is particularly valuable for medicinal chemistry groups running high-throughput amide coupling or reductive amination campaigns where regioisomeric purity directly impacts screening data quality.

HCl Salt for Automated & Flow Synthesis

The solid hydrochloride form with ≥98% purity and room-temperature stability is compatible with automated liquid handling and solid dispensing systems [1]. This enables precise, reproducible addition in flow chemistry and high-throughput experimentation workflows where hygroscopic or unstable free bases would introduce unacceptable weighing and dissolution variability.

Application
Selection Property
Validation Focus
M4 Antagonist Building Block
Core scaffold adoption in M4 patent
Confirm binding geometry in M4 receptor assays
GPR119 Modulator Core
Cyclopropylpiperidine motif in GPR119 patent
Validate pharmacological profile in GPR119 assays
Regioisomer-Defined Parallel Synthesis
Regioisomeric purity via C4 substitution
Verify regioisomer identity by NMR or chiral HPLC
Automated & Flow Synthesis
High-purity solid salt form for reliable dispensing
Assess lot-to-lot stoichiometric consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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